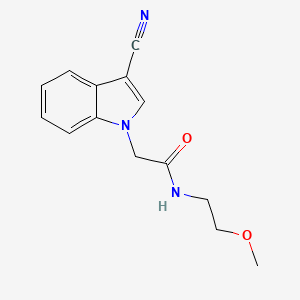![molecular formula C27H25N7O5 B11507374 8-[(2E)-1-(4-methoxy-3-nitrobenzyl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11507374.png)
8-[(2E)-1-(4-methoxy-3-nitrobenzyl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(2E)-1-[(4-METHOXY-3-NITROPHENYL)METHYL]-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups such as methoxy, nitro, and naphthylmethylidene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2E)-1-[(4-METHOXY-3-NITROPHENYL)METHYL]-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Substitution Reactions:
Hydrazine Addition: The hydrazine moiety is introduced via a nucleophilic addition reaction to the aldehyde or ketone precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and naphthylmethylidene groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted purine derivatives.
Aplicaciones Científicas De Investigación
8-[(2E)-1-[(4-METHOXY-3-NITROPHENYL)METHYL]-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Studies: The compound is used to investigate the mechanisms of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It may be used as a precursor for the synthesis of other biologically active compounds.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The nitro and methoxy groups play a crucial role in binding to the active sites of enzymes, leading to inhibition of their activity. The naphthylmethylidene group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 8-[(2E)-1-[(4-METHOXY-3-NITROPHENYL)METHYL]-2-[(PHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- 8-[(2E)-1-[(4-METHOXY-3-NITROPHENYL)METHYL]-2-[(NAPHTHALEN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
The unique combination of functional groups in 8-[(2E)-1-[(4-METHOXY-3-NITROPHENYL)METHYL]-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE provides it with distinct biological activities and chemical reactivity compared to similar compounds. The presence of the naphthylmethylidene group, in particular, enhances its ability to interact with biological targets and increases its potential as a therapeutic agent.
Propiedades
Fórmula molecular |
C27H25N7O5 |
|---|---|
Peso molecular |
527.5 g/mol |
Nombre IUPAC |
8-[(4-methoxy-3-nitrophenyl)methyl-[(E)-naphthalen-1-ylmethylideneamino]amino]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C27H25N7O5/c1-30-23-24(31(2)27(36)32(3)25(23)35)29-26(30)33(16-17-12-13-22(39-4)21(14-17)34(37)38)28-15-19-10-7-9-18-8-5-6-11-20(18)19/h5-15H,16H2,1-4H3/b28-15+ |
Clave InChI |
GWKKRBCRGDKLOA-RWPZCVJISA-N |
SMILES isomérico |
CN1C2=C(N=C1N(CC3=CC(=C(C=C3)OC)[N+](=O)[O-])/N=C/C4=CC=CC5=CC=CC=C54)N(C(=O)N(C2=O)C)C |
SMILES canónico |
CN1C2=C(N=C1N(CC3=CC(=C(C=C3)OC)[N+](=O)[O-])N=CC4=CC=CC5=CC=CC=C54)N(C(=O)N(C2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2,2-bis(4-chlorophenyl)-2-hydroxyacetyl]-N-(4-bromo-2-methylphenyl)benzohydrazide](/img/structure/B11507291.png)
![N-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]-4-(trifluoromethyl)benzamide](/img/structure/B11507307.png)
![1-[4-(Chloro-difluoro-methoxy)-phenyl]-3-ethyl-thiourea](/img/structure/B11507312.png)
![4-[(methoxycarbonyl)amino]tetrahydrothiophen-3-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate](/img/structure/B11507314.png)
![2-({[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile](/img/structure/B11507316.png)


![N-[4-[4-(2-methyl-thiazol-4-ylmethyl)-piperazine-1-sulfonyl]-phenyl]-acetamide](/img/structure/B11507336.png)
![5-(1,3-benzodioxol-5-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11507340.png)
![5-(4-fluorophenyl)-3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11507346.png)
![15-butyl-2,2,9-trihydroxy-11-methyl-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11507349.png)
![2-(3,4-dimethoxyphenyl)-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]ethanamine](/img/structure/B11507359.png)
![ethyl 3-{[4-(1-benzyl-1H-indol-3-yl)butanoyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B11507367.png)
![Ethyl 4-[2-(4-ethoxyphenyl)-3-(4-methoxyphenoxy)-4-oxoazetidin-1-yl]benzoate](/img/structure/B11507380.png)
